Potassium 4-formylphenolate
Overview
Description
Potassium 4-formylphenolate is an organic compound with the molecular formula C7H5KO2. It is derived from 4-hydroxybenzaldehyde and potassium hydroxide. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Potassium 4-formylphenolate is a potassium salt and its primary targets are likely to be potassium channels in the body. Potassium channels are essential for maintaining the resting potential, shaping action potentials, and other electrical signals in neurons . .
Mode of Action
Potassium ions are the primary intracellular cation found in virtually all body tissues . They play a crucial role in maintaining cell membrane potential and regulating cell volume . Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes .
Biochemical Pathways
Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . A few potassium-permeable ion channels exist in the outer membrane, while in the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria . ATP-sensitive K+ channels (KATP) are inwardly-rectifying potassium channels, broadly expressed throughout the body . KATP is regulated by adenine nucleotides, characteristically being activated by falling ATP and rising ADP levels thus playing an important physiological role by coupling cellular metabolism with membrane excitability .
Pharmacokinetics
Such processes include absorption, distribution, chemical transformation (metabolization), and elimination of a chemical .
Result of Action
Potassium ions play a crucial role in maintaining cell membrane potential, regulating cell volume, and shaping action potentials and other electrical signals in neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 4-formylphenolate can be synthesized by treating 4-hydroxybenzaldehyde with potassium hydroxide in ethanol. The reaction typically proceeds at room temperature, resulting in the formation of the potassium salt of 4-formylphenolate .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Potassium 4-formylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: 4-formylbenzoic acid.
Reduction: 4-hydroxybenzyl alcohol.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Potassium 4-formylphenolate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Comparison with Similar Compounds
- Sodium 4-formylphenolate
- Lithium 4-formylphenolate
- 4-formylphenol
Comparison: Potassium 4-formylphenolate is unique due to its potassium ion, which can influence the solubility and reactivity of the compound compared to its sodium and lithium counterparts. The presence of the potassium ion can also affect the compound’s behavior in different solvents and reaction conditions .
Properties
IUPAC Name |
potassium;4-formylphenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.K/c8-5-6-1-3-7(9)4-2-6;/h1-5,9H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMLSFPMJMAFOD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635429 | |
Record name | Potassium 4-formylphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58765-11-0 | |
Record name | Potassium 4-formylphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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